2-Acetyl-5-bromothiophene
Overview
Description
2-Acetyl-5-bromothiophene: is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an acetyl group at the second position and a bromine atom at the fifth position of the thiophene ring . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
2-Acetyl-5-bromothiophene is a chemical compound used in the synthesis of various derivatives
Mode of Action
It has been used as a starting reagent in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives . It was also used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds .
Biochemical Pathways
Its role in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives and phosphorus-containing fused bicyclic 5,6-membered compounds suggests it may influence related biochemical pathways .
Pharmacokinetics
It is known to have a high gi absorption and is a cyp1a2 inhibitor . Its lipophilicity (Log Po/w) is 2.04 (iLOGP) and 2.64 (XLOGP3), indicating its potential for bioavailability .
Result of Action
Its role in the synthesis of certain compounds suggests it may have a significant impact on molecular synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromothiophene typically involves the bromination of 2-acetylthiophene. One common method is the reaction of 2-acetylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation and Reduction Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: 2-Acetyl-5-bromothiophene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiophene derivatives and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the materials science field, this compound is utilized in the production of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Comparison with Similar Compounds
2-Acetylthiophene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of an acetyl group, leading to different reactivity and applications.
2-Acetyl-3-bromothiophene: Bromine is positioned at the third position, altering its chemical behavior and reactivity.
Uniqueness: 2-Acetyl-5-bromothiophene is unique due to the specific positioning of the acetyl and bromine groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZCOWXSCWSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201961 | |
Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5370-25-2 | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5370-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80366 | |
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Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromo-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYL-5-BROMOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-acetyl-5-bromothiophene in organic synthesis?
A: this compound serves as a valuable precursor for various heterocyclic compounds with potential biological activities. Its reactivity stems from the presence of both a bromine atom and an acetyl group. The bromine atom enables diverse modifications through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. [, , ] This allows for the introduction of various aryl or hetaryl groups to the thiophene ring. The acetyl group provides another reactive site for condensation reactions, leading to the formation of heterocycles like pyrazolines and chalcones. [, ]
Q2: Can you provide specific examples of heterocyclic compounds synthesized using this compound?
A2: Researchers have successfully synthesized a variety of heterocycles using this compound. Examples include:
- Bithiophene-substituted heterocycles: These compounds, containing imidazo[1,2-a]pyridine, benzimidazole, and pyridine moieties, are synthesized using Suzuki coupling and condensation reactions. []
- 4-(5-arylthiophen-2-yl)thiazoles: These are synthesized via Suzuki coupling reactions with aryl(hetaryl)boronic acids under microwave irradiation in water or DMF. []
- Chalcones and Pyrazolines: Chalcones are obtained by reacting this compound with aromatic aldehydes. Further reaction of these chalcones with phenylhydrazine yields pyrazolines. [, ]
Q3: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure has been determined. This compound crystallizes in the orthorhombic system, with the space group Pbca. The unit cell contains 8 molecules (Z=8), and the cell dimensions are a = 7.334 Å, b = 11.156 Å, and c = 17.906 Å. The molecule adopts a single-trans conformation regarding the thienyl ring and the carbonyl group. []
Q4: How does the structure of this compound impact its reactivity?
A: The presence of both the electron-withdrawing bromine atom and the acetyl group influences the reactivity of this compound. The bromine atom at the 5-position of the thiophene ring facilitates oxidative addition reactions with palladium catalysts, making Suzuki coupling reactions efficient. [] The acetyl group, being electrophilic, readily undergoes condensation reactions with nucleophiles like hydrazines, leading to the formation of pyrazoline derivatives. [, ]
Q5: Are there any studies investigating the biological activity of compounds derived from this compound?
A: Yes, some studies explore the biological activities of compounds derived from this compound. For example, synthesized chalcones and pyrazolines have been screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [] Additionally, researchers have evaluated the anticancer and anti-inflammatory activities of novel pyrazolines synthesized from this compound derivatives. []
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